4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF2N3O2S/c15-9-5-10(23-7-9)13(21)18-6-11-19-12(20-22-11)8-1-3-14(16,17)4-2-8/h5,7-8H,1-4,6H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVOHHQFHNRSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=CS3)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The retrosynthetic breakdown of 4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide reveals three critical fragments:
- Thiophene-2-carboxamide core : Functionalized with a bromine atom at the 4-position.
- 1,2,4-Oxadiazole ring : Substituted with a 4,4-difluorocyclohexyl group at the 3-position.
- Methylene linker : Connects the oxadiazole and thiophene moieties.
Key synthetic challenges include ensuring regioselectivity during bromination, optimizing cyclization conditions for the oxadiazole ring, and achieving high-yield coupling between fragments.
Formation of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is synthesized via cyclization reactions, often employing amidoximes or hydrazides as precursors.
Conventional Cyclization Methods
Traditional approaches involve refluxing amidoximes with acyl chlorides or carboxylic acid derivatives in polar aprotic solvents. For example, cyclization of 4,4-difluorocyclohexylamidoxime with chloroacetyl chloride in dichloromethane yields the 3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazole scaffold. However, these methods suffer from prolonged reaction times (6–24 hours) and moderate yields (50–65%).
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. Sahoo et al. demonstrated that irradiating a mixture of amidoxime and carboxylic acid derivatives at 210 W for 10–15 minutes in ethanol with glacial acetic acid achieves cyclization yields exceeding 85%. This method reduces energy consumption and avoids corrosive reagents like phosphorus oxychloride.
Table 1: Comparison of Oxadiazole Cyclization Methods
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | Dichloromethane, reflux | 6–24 h | 50–65 |
| Microwave Irradiation | Ethanol, 210 W, glacial acetic acid | 10–15 m | 85–94 |
Introduction of the 4,4-Difluorocyclohexyl Group
The difluorocyclohexyl group is introduced via nucleophilic substitution or coupling reactions. A preferred route involves reacting 4,4-difluorocyclohexylamine with a pre-formed oxadiazole intermediate bearing a leaving group (e.g., chloride) at the 3-position. Using cesium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours achieves substitution yields of 70–78%.
Bromination of the Thiophene Carboxamide
Regioselective bromination at the 4-position of the thiophene ring is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under inert conditions. This method ensures minimal di-bromination and yields 4-bromothiophene-2-carboxamide in 88–92% purity. Alternatives like bromine in acetic acid are less favored due to side reactions.
Coupling of Oxadiazole and Thiophene Moieties
The final step involves connecting the oxadiazole and thiophene fragments via a methylene linker.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions are employed to attach the methylene group. For example, reacting 3-(4,4-difluorocyclohexyl)-5-(bromomethyl)-1,2,4-oxadiazole with 4-bromothiophene-2-carboxamide in the presence of palladium(0) tetrakis(triphenylphosphine) and potassium phosphate in 1,4-dioxane at 90°C for 18 hours yields the target compound in 33–40% yield.
Amide Bond Formation
An alternative route involves forming an amide bond between the oxadiazole-methylamine and thiophene-carboxylic acid. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves coupling yields of 65–72%.
Table 2: Coupling Reaction Performance
| Method | Catalyst/Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 33–40 |
| Amide Bond Formation | EDC, HOBt | DCM | 65–72 |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >95% purity. Characterization by $$ ^1H $$-NMR confirms the presence of the difluorocyclohexyl group (δ 2.1–2.3 ppm, multiplet) and thiophene protons (δ 7.2–7.4 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula $$ \text{C}{14}\text{H}{14}\text{BrF}2\text{N}3\text{O}_2\text{S} $$ ($$ m/z $$ 406.25).
Industrial-Scale Production Considerations
Scale-up requires optimizing solvent recovery and catalytic recycling. Continuous flow reactors reduce reaction times for microwave-assisted steps, while automated liquid-handling systems improve yield reproducibility. Recrystallization from ethanol/water mixtures enhances purity to >99% for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring may play a crucial role in binding to these targets, while the difluorocyclohexyl group could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of carboxamide derivatives with heterocyclic frameworks. Below is a comparative analysis with structurally related compounds from the literature:
Research Findings and Implications
Key Observations
Structural Stability: The 1,2,4-oxadiazole ring in the target compound resists metabolic degradation better than pyrazole or indazole cores, as noted in stability assays of related compounds .
Halogen Interactions : Bromine at the thiophene 4-position (target) and cyclohexene 1-position () correlates with improved target engagement in kinase inhibition studies, though specific data for the target compound remains unpublished .
Fluorine Impact : The 4,4-difluorocyclohexyl group enhances bioavailability by reducing cytochrome P450-mediated oxidation, a trend observed in fluorinated carboxamides .
Q & A
Q. What synthetic methodologies are most effective for constructing the 1,2,4-oxadiazole and thiophene carboxamide moieties in this compound?
The synthesis typically involves multi-step protocols:
- Oxadiazole formation : Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., using carbodiimide coupling agents).
- Thiophene functionalization : Bromination at the 4-position of thiophene-2-carboxylic acid, followed by amide coupling with the oxadiazole-containing amine via HATU or EDCI-mediated reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR : H and C NMR verify regiochemistry (e.g., bromine substituent position on thiophene, cyclohexyl group connectivity).
- HRMS : Validates molecular formula (e.g., C₁₅H₁₃BrF₂N₃O₂S).
- IR : Confirms amide C=O (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .
Q. How can preliminary biological activity screening be designed for this compound?
- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
- Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobial, doxorubicin for anticancer) and vehicle-only blanks .
Q. What stability considerations are essential for storage and handling?
- Light sensitivity : Store in amber vials at –20°C to prevent bromine-thiophene bond degradation.
- Hygroscopicity : Use desiccants in storage containers due to the oxadiazole’s susceptibility to hydrolysis .
Q. How can computational tools predict its pharmacokinetic properties?
- SwissADME : Estimates logP (lipophilicity), bioavailability, and blood-brain barrier permeability.
- MOLO : Predicts metabolic hotspots (e.g., oxidation of difluorocyclohexyl group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?
- Modifications : Introduce electron-withdrawing groups (e.g., nitro) on the oxadiazole to enhance target binding.
- Toxicity screening : Ames test for mutagenicity; mitochondrial toxicity assay (Seahorse Analyzer).
- Data validation : Cross-reference with analogs (e.g., triazole-thiophene hybrids in ) to identify trends .
Q. How to resolve contradictions in bioactivity data across different assay conditions?
- Case example : If antimicrobial activity varies between agar diffusion and broth dilution, re-test with standardized inoculum sizes and growth media.
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) for binding affinity vs. cellular activity .
Q. What strategies validate the compound’s selective binding to proposed biological targets (e.g., kinases)?
- Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity.
- Crystallography : Co-crystallize with target proteins (e.g., EGFR) to resolve binding modes.
- Negative controls : Include inactive enantiomers or scaffold derivatives to rule off-target effects .
Q. How to address metabolic instability observed in preclinical studies?
- Metabolite ID : LC-MS/MS analysis of liver microsome incubations to identify major degradation pathways (e.g., CYP450-mediated oxidation).
- Stabilization : Introduce deuterium at labile positions or replace difluorocyclohexyl with a trifluoromethyl group .
Q. What advanced fluorescence-based techniques can probe its cellular uptake and localization?
- Derivatization : Attach BODIPY or Cy5 fluorophores to the thiophene moiety via click chemistry.
- Imaging : Confocal microscopy in live cells (e.g., tracking lysosomal vs. nuclear localization).
- Quenching controls : Use inhibitors of cellular transport pathways (e.g., chloroquine for lysosomal inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
